5-Bromo-2-chloro-3-fluoropyridin-4-amine
Description
Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
Polyhalogenated pyridine scaffolds are highly sought-after intermediates in modern organic synthesis. The presence of multiple halogen atoms with differing reactivity allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This selective reactivity is crucial for the efficient and controlled construction of complex molecular architectures. The ability to introduce different substituents at specific positions on the pyridine ring makes these scaffolds invaluable in the generation of libraries of compounds for drug discovery and materials science.
Contextual Importance of Aminopyridine Derivatives
Aminopyridine derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this moiety being utilized as active pharmaceutical ingredients. The amino group can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological targets. Furthermore, the amino group can serve as a synthetic handle for further molecular elaboration, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The incorporation of an amino group into a polyhalogenated pyridine framework, as seen in 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801), is a strategic approach to creating novel structures with potential biological activity.
Strategic Value of Halogen Substitution Patterns in Pyridines
The specific arrangement of halogen atoms on a pyridine ring dictates its chemical behavior. In the case of this compound, the presence of bromine, chlorine, and fluorine atoms at distinct positions offers a rich platform for chemoselective transformations. Generally, the reactivity of halogens on a pyridine ring towards nucleophilic aromatic substitution (SNA) follows the order F > Cl > Br > I, while the order of reactivity in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl. This differential reactivity allows for a stepwise and site-selective modification of the pyridine core. For instance, the bromine atom at the 5-position could be selectively targeted for a Suzuki coupling, leaving the chlorine and fluorine atoms untouched for subsequent reactions. A study on the chemoselective amination of the precursor, 5-bromo-2-chloro-3-fluoropyridine (B1227324), demonstrated that palladium-catalyzed amination preferentially occurs at the 5-position (substituting the bromide), while substitution at the 2-position (displacing the chloride) is favored under neat conditions without a catalyst. nih.gov Selective substitution of the 3-fluoro group can also be achieved under specific SNAr conditions. nih.gov
Scope and Objectives of Research on this compound
Given the limited direct research on this compound, the primary objective of prospective research would be to fully elucidate its chemical properties and explore its utility as a synthetic intermediate. Key research goals would include:
Development of a reliable and scalable synthetic route: While the synthesis can be inferred from the amination of its precursor, optimizing the reaction conditions to achieve high yield and purity would be a crucial first step.
Comprehensive characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography would be necessary to fully confirm the structure and understand its solid-state properties.
Exploration of its reactivity: A systematic investigation of the chemoselective functionalization of the remaining halogen atoms would unlock the full potential of this molecule as a building block.
Synthesis of novel derivatives: Utilizing the differential reactivity of the halogens to synthesize a library of novel compounds for biological screening.
The following data tables provide a prospective overview of the properties and potential synthetic utility of this compound, based on the analysis of its precursor and related compounds.
Interactive Data Table: Physicochemical Properties of this compound (Prospective)
| Property | Predicted Value |
| Molecular Formula | C5H3BrClFN3 |
| Molecular Weight | 226.45 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| CAS Number | Not explicitly assigned in public databases |
Interactive Data Table: Proposed Synthetic Route for this compound
| Reaction Step | Reagents and Conditions | Product | Notes |
| Amination | 5-Bromo-2-chloro-3-fluoropyridine, Ammonia (B1221849) or an ammonia equivalent, Solvent (e.g., DMSO, NMP), High temperature and pressure | This compound | This is a plausible but unconfirmed synthetic route based on nucleophilic aromatic substitution at the 4-position of the pyridine ring. The fluorine at the 3-position and the electron-withdrawing nature of the other halogens and the ring nitrogen would activate the 4-position towards nucleophilic attack. |
Interactive Data Table: Potential Research Findings on the Reactivity of this compound
| Reaction Type | Position of Reactivity | Potential Reagents | Potential Product Class |
| Suzuki Coupling | C5 (Br) | Arylboronic acids, Pd catalyst, Base | 5-Aryl-2-chloro-3-fluoropyridin-4-amines |
| Buchwald-Hartwig Amination | C2 (Cl) | Amines, Pd catalyst, Base | 5-Bromo-2-(substituted-amino)-3-fluoropyridin-4-amines |
| Nucleophilic Aromatic Substitution | C2 (Cl) or C3 (F) | Strong nucleophiles (e.g., alkoxides, thiolates) | Further functionalized aminopyridines |
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrClFN2 |
|---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
InChI Key |
PJYXQFXKMYJPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 3 Fluoropyridin 4 Amine
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Identification
The generation of data tables and detailed research findings for this specific compound is contingent on the availability of its published or archived spectroscopic data. At present, such data appears to be unavailable in the public domain.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule. When monochromatic light interacts with 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801), it is scattered. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of specific molecular vibrations.
The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrational modes of its functional groups and the pyridine (B92270) ring. Key vibrational modes include:
Pyridine Ring Vibrations: The stretching and deformation modes of the pyridine ring are highly characteristic and sensitive to substitution. For polyhalogenated pyridines, distinctive features can be identified for specific ring normal modes.
C-Halogen Vibrations: The stretching frequencies of the C-F, C-Cl, and C-Br bonds provide direct evidence of their presence and chemical environment.
N-H and C-N Vibrations: The stretching and bending modes of the amine group (NH₂) and the C-N bond are also present in the spectrum.
Intermolecular interactions, such as hydrogen bonding, can cause shifts and splitting in the observed Raman bands, providing further structural insights into the solid-state arrangement of the molecules. The complete spectrum, with its unique pattern of frequencies and intensities, serves as an unambiguous fingerprint for the identification and characterization of this compound.
Table 1: Expected Characteristic Raman Bands for this compound Note: These are approximate ranges and the exact values for the target compound require experimental measurement.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 |
| N-H Bend (Amine) | 1550 - 1650 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS provides the molecular weight and characteristic fragmentation patterns that confirm its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₃BrClFN₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum, which serves as a further confirmation of the compound's identity. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N).
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₃BrClFN₂ |
| Calculated Exact Mass ([M+H]⁺, for ⁷⁹Br, ³⁵Cl) | 226.9208 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. researchgate.net In a typical GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates this compound from any impurities or related substances based on their boiling points and interactions with the column's stationary phase.
As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the intact molecule and a series of fragment ion peaks. The fragmentation pattern is reproducible and characteristic of the molecule's structure, often involving the loss of halogen atoms or cleavage of the pyridine ring. This allows for unambiguous identification of the compound corresponding to a specific GC peak.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
Note: A published single-crystal X-ray structure for this compound was not available in the searched databases. The following sections use data from the closely related compound 5-Bromo-2-chloropyrimidin-4-amine to illustrate the principles of the analysis. This analogue differs in its core heterocyclic ring (a pyrimidine (B1678525) instead of a pyridine).
Single Crystal X-ray Diffraction Analysis of this compound
In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a beam of X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined.
For the analogue 5-Bromo-2-chloropyrimidin-4-amine , the analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The pyrimidine ring was found to be essentially planar. researchgate.net Such data allows for the precise determination of all geometric parameters of the molecule in the solid state.
Table 3: Crystallographic Data for the Analogue 5-Bromo-2-chloropyrimidin-4-amine
| Parameter | Value researchgate.net |
|---|---|
| Chemical Formula | C₄H₃BrClN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0297 |
| b (Å) | 8.1542 |
| c (Å) | 13.4163 |
| β (°) | 90.491 |
| Volume (ų) | 659.62 |
| Z (Molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
The packing of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. In halogenated amino-heterocycles, hydrogen bonds and halogen bonds are particularly significant.
In the crystal structure of the analogue 5-Bromo-2-chloropyrimidin-4-amine , molecules are linked into inversion dimers by pairs of N—H···N hydrogen bonds. researchgate.net These dimers are further connected by additional N—H···N hydrogen bonds, forming a two-dimensional supramolecular network. researchgate.net
For the target compound, this compound, similar N—H···N hydrogen bonds between the amine group of one molecule and the pyridine nitrogen of a neighboring molecule would be expected. Furthermore, due to the presence of bromine and chlorine atoms, the potential for halogen bonding exists. Halogen bonds are directional interactions where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of another pyridine ring. These interactions play a crucial role in crystal engineering and determining the final solid-state architecture. researchgate.net
Table 4: Hydrogen Bond Geometry for the Analogue 5-Bromo-2-chloropyrimidin-4-amine
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N—H···N | 0.78 | 2.38 | 3.087 | 153 |
| N—H···N | 0.91 | 2.19 | 3.088 | 171 |
Data sourced from the crystallographic study of 5-Bromo-2-chloropyrimidin-4-amine. researchgate.net
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Specific Thermogravimetric Analysis (TGA) data for this compound is not available. A TGA curve would provide critical information about the thermal stability of the compound, indicating the temperature at which it begins to decompose and the subsequent mass loss as a function of temperature. This analysis would reveal the onset temperature of decomposition and the temperature of maximum decomposition rate, offering insights into the compound's stability under thermal stress.
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
No Differential Scanning Calorimetry (DSC) data has been published for this compound. A DSC thermogram would identify phase transitions, such as melting, crystallization, and glass transitions. The analysis would provide the melting point (Tm), the associated enthalpy of fusion (ΔHf), and any other endothermic or exothermic events, which are crucial for characterizing the material's physical properties and purity.
Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloro 3 Fluoropyridin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for polyhalogenated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The positions most susceptible to attack on a pyridine (B92270) ring are C2 and C4 (ortho and para to the ring nitrogen), as the electronegative nitrogen can stabilize the negative charge of the intermediate. stackexchange.com
In 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801), the regioselectivity of SNAr reactions is dictated by the electronic properties of the pyridine ring and the nature of the halogen atoms. The C2 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen. Consequently, the chlorine atom at the C2 position is preferentially displaced by nucleophiles.
Studies on the closely related compound, 5-bromo-2-chloro-3-fluoropyridine (B1227324), have shown that under standard SNAr conditions (e.g., reaction with an amine nucleophile without a metal catalyst), substitution occurs selectively at the C2 position, replacing the chloro group. nih.gov This high regioselectivity is attributed to the superior ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 position. The general leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is inverted compared to SN2 reactions. wikipedia.orgnih.gov However, the positional activation by the pyridine nitrogen is the dominant factor in this substrate, leading to the displacement of the C2-chloro group over the more labile C3-fluoro group.
While the C2-chloro position is the most reactive site under typical SNAr conditions, the chemoselectivity of the reaction can be influenced by modifying the reaction conditions, such as the choice of nucleophile, solvent, and temperature. For instance, in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions, demonstrating that the inherent reactivity can be overcome. nih.gov
The nature of the nucleophile plays a critical role. Hard nucleophiles, such as alkoxides, tend to react faster with harder electrophilic centers. In polyhalogenated pyridines, the carbon attached to fluorine is the hardest electrophilic center, which can sometimes favor fluorine displacement. sci-hub.se Conversely, softer nucleophiles may favor reaction at positions bearing chlorine or bromine. The choice of solvent and base can also alter the reaction pathway. For example, using strong bases in aprotic polar solvents like DMSO or DMF is common for promoting SNAr reactions. mdpi.comsemanticscholar.org These conditions enhance the nucleophilicity of the attacking species and can influence which halogen is displaced.
Table 1: Regioselectivity in Reactions of a Related Halopyridine
| Reaction Type | Nucleophile/Reagents | Position of Substitution | Halogen Displaced | Reference |
| SNAr | Secondary Amine (neat) | C2 | Chlorine | nih.gov |
| SNAr | Not Specified | C3 | Fluorine | nih.gov |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos | C5 | Bromine | nih.gov |
This table is based on the reactivity of the related compound 5-bromo-2-chloro-3-fluoropyridine.
The mechanism for SNAr reactions in halogenated pyridines is a stepwise process: wikipedia.orguci.edu
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 or C4 position of the pyridine ring. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken. stackexchange.com
Stabilization: The negative charge of the Meisenheimer complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is most effective when the attack occurs at the C2 or C4 positions, making these sites the most reactive. stackexchange.com
Elimination: The leaving group (a halide ion) is expelled from the complex, and the aromaticity of the pyridine ring is restored. The rate of this step depends on the leaving group's ability to depart, with fluoride (B91410) typically being the poorest leaving group among halogens in this context, yet the C-F bond's high polarity makes the carbon highly electrophilic, favoring the initial attack. nih.govsci-hub.se
In the case of this compound, nucleophilic attack is directed to the C2 position. The resulting Meisenheimer complex is stabilized by both the ring nitrogen and the electron-withdrawing halogen substituents, facilitating the subsequent elimination of the chloride ion.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing this compound, primarily by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions typically exhibit different selectivity rules compared to SNAr, often targeting the C-Br bond.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound (like a boronic acid or ester). mdpi.com The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl >> F. beilstein-journals.org
For this compound, this reactivity trend predicts that the Suzuki-Miyaura coupling will occur selectively at the C5 position, replacing the bromine atom. This provides a complementary method to SNAr reactions for modifying the pyridine core. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or precatalysts with specialized phosphine (B1218219) ligands), a base (such as K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water. mdpi.comnih.gov The selective coupling at the C-Br bond allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose | Reference |
| Substrate | Aryl Bromide | Electrophile | mdpi.com |
| Coupling Partner | Arylboronic Acid | Nucleophile Source | mdpi.com |
| Catalyst | Pd(PPh₃)₄ | Catalyzes C-C bond formation | mdpi.com |
| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron species | mdpi.comnih.gov |
| Solvent | 1,4-Dioxane/Water | Dissolves reactants | mdpi.com |
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, specifically designed for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the aryl halide is generally dependent on the C-X bond strength, with the order of reactivity being I > Br > Cl. libretexts.org
When this compound is subjected to Buchwald-Hartwig conditions, the reaction is expected to occur selectively at the C5-Br bond. Research on the closely related 5-bromo-2-chloro-3-fluoropyridine confirms this selectivity. Using a palladium catalyst like Pd₂(dba)₃ in combination with a bulky phosphine ligand such as Xantphos and a base (e.g., Cs₂CO₃ or NaOtBu), amination occurs exclusively at the bromide position. nih.govnih.gov This method allows for the introduction of a wide range of primary and secondary amines, providing a direct route to 5-amino-2-chloro-3-fluoropyridin-4-amine derivatives. nih.govwikipedia.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. libretexts.orgnih.gov
Sonogashira and Heck Coupling Variants
The C5-bromo substituent of this compound is the primary site for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck couplings. This reactivity is analogous to that observed in the related compound, 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination occurs exclusively at the bromide-substituted position nih.gov.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C5 position of the pyridine ring and a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the title compound, the reaction would proceed by oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination to yield the 5-alkynyl product.
The Heck reaction couples the C5 position with an alkene. wikipedia.orglibretexts.org This palladium-catalyzed process also proceeds via oxidative addition of the aryl bromide to a Pd(0) center. Subsequent migratory insertion of the alkene and β-hydride elimination furnishes the C5-alkenylated pyridine derivative. organic-chemistry.org The presence of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes be employed to improve reaction yields and prevent side reactions like dehalogenation, particularly with aryl bromides. beilstein-journals.org
| Reaction Type | Reactant | Typical Catalysts | Base/Solvent | Expected Product |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI | Triethylamine | 5-(Alkynyl)-2-chloro-3-fluoropyridin-4-amine |
| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PPh₃ | K₂CO₃, DMF | 5-(Alkenyl)-2-chloro-3-fluoropyridin-4-amine |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, the reactivity is significantly influenced by the existing substituents. The C4-amino group is a powerful activating, ortho-, para-directing group, while the halogens at C2, C3, and C5 are deactivating but ortho-, para-directing. The only available position for substitution is C6.
Directed Halogenation and Nitration
Halogenation : Direct electrophilic halogenation of pyridines often requires harsh conditions, such as using elemental halogens with strong Lewis acids at high temperatures. nih.govchemrxiv.org For this compound, the C4-amino group strongly activates the ring towards substitution. The combined directing effects of the C4-amino (ortho-directing) and C5-bromo (ortho-directing) groups would strongly favor substitution at the C6 position. However, under the acidic conditions often used for halogenation, the pyridine nitrogen or the exocyclic amino group may be protonated, deactivating the ring and making the reaction more difficult. researchgate.net
Nitration : Aromatic nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids ("mixed acid"), which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The strongly acidic conditions will protonate the basic C4-amino group, converting it into a strongly deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺). The halogen substituents are also deactivating. Therefore, nitration of the title compound is expected to be difficult. If the reaction were to proceed, the substitution would likely be directed to the C6 position, which is meta to the C4-ammonium group and ortho to the C5-bromo group.
Protonation and Acid-Base Reactivity
This compound possesses two primary basic centers: the endocyclic pyridine nitrogen and the exocyclic C4-amino group. The basicity of these sites is significantly influenced by the electronic effects of the three halogen substituents.
The pKa of unsubstituted 4-aminopyridine (B3432731) is approximately 9.19, with protonation occurring preferentially at the pyridine ring nitrogen. kyoto-u.ac.jp The presence of three electron-withdrawing halogen atoms (F, Cl, Br) on the ring is expected to substantially decrease the electron density on both nitrogen atoms, thereby lowering their basicity and reducing the pKa values considerably. researchgate.net Theoretical studies on substituted pyridines have shown a direct correlation between the electron-withdrawing nature of substituents and a decrease in pKa. Therefore, this compound is a significantly weaker base than its non-halogenated parent compound.
| Compound | Approximate pKa | Effect of Substituents |
|---|---|---|
| Pyridine | 5.2 | Reference |
| 4-Aminopyridine | 9.2 | Strongly activating -NH₂ group increases basicity. |
| 2-Chloropyridine | 0.7 | Strongly deactivating -Cl group decreases basicity. |
| This compound | Predicted to be < 5 | Combined electron-withdrawing effect of three halogens significantly reduces basicity despite the presence of the amino group. |
Functional Group Interconversions on the Amino Moiety
The C4-amino group is a key site for further molecular derivatization through various interconversion reactions.
Alkylation and Acylation of the Amine Nitrogen
The exocyclic amino group can readily undergo N-alkylation and N-acylation.
Alkylation : N-monoalkylation can be achieved through methods such as reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. researchgate.net Direct alkylation with alkyl halides is also possible, though it can sometimes lead to overalkylation, yielding tertiary amines. nih.govchemrxiv.org The steric hindrance from the adjacent C3-fluorine atom may influence the rate of these reactions.
Acylation : The amino group can be converted to an amide via reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. semanticscholar.orgresearchgate.net This reaction is generally high-yielding and chemoselective for the exocyclic amine over the less nucleophilic pyridine ring nitrogen.
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amino group at the C4 position can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.
The diazotization process involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). rsc.orgorganic-chemistry.org This converts the -NH₂ group into a diazonium group (-N₂⁺), which is an excellent leaving group.
The resulting diazonium salt can then undergo a Sandmeyer-type reaction , where it is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively. spcmc.ac.innih.gov Studies on closely related 2-chloro-aminopyridines have demonstrated the feasibility of this transformation. researchgate.netchemicalbook.com For instance, diazotization of 5-amino-2-chloropyridine (B41692) in HBr followed by treatment with CuBr can yield 5-bromo-2-chloropyridine. researchgate.net This establishes a strong precedent for the successful application of Sandmeyer chemistry to the title compound, enabling the replacement of the C4-amino group with a variety of other functional groups.
| Reagent | Product | Reaction Name |
|---|---|---|
| 1. NaNO₂, HCl (0°C) 2. CuCl | 5-Bromo-2,4-dichloro-3-fluoropyridine | Sandmeyer Reaction |
| 1. NaNO₂, HBr (0°C) 2. CuBr | 4,5-Dibromo-2-chloro-3-fluoropyridine | Sandmeyer Reaction |
| 1. NaNO₂, H₂SO₄ (0°C) 2. CuCN | 5-Bromo-2-chloro-3-fluoropyridine-4-carbonitrile | Sandmeyer Reaction |
| 1. NaNO₂, HBF₄ (0°C) 2. Heat | 5-Bromo-2-chloro-3,4-difluoropyridine | Balz-Schiemann Reaction |
Ring Modification and Rearrangement Reactions
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented studies specifically detailing the ring modification and rearrangement reactions of this compound. Research into the chemical behavior of this highly substituted pyridine has predominantly focused on substitution reactions at its various halogenated and amine positions, rather than transformations that alter the core pyridine scaffold itself.
Skeletal editing and rearrangement reactions of pyridine rings are a field of growing interest in synthetic chemistry, offering pathways to novel heterocyclic structures. These transformations can include, but are not limited to:
Ring-opening reactions: Cleavage of the pyridine ring to form acyclic intermediates.
Ring-contraction reactions: Transformation of the six-membered pyridine ring into a five-membered ring, such as a pyrrole (B145914) or imidazole (B134444) derivative.
Ring-expansion reactions: Insertion of atoms into the pyridine ring to form seven-membered heterocycles like diazepines.
Skeletal rearrangements: Intramolecular reorganization of the atoms of the pyridine ring to form isomeric structures.
General strategies for pyridine ring transformations often involve dearomatization followed by cycloaddition and subsequent rearomatization, or reactions proceeding through nitrene-type intermediates. However, the specific electronic and steric effects of the bromo, chloro, fluoro, and amino substituents on this compound may pose significant challenges or lead to unique, yet currently unexplored, reactivity pathways.
At present, there are no published research findings, including detailed experimental data or theoretical calculations, that describe such ring modifications or rearrangements for this specific compound. Consequently, data tables illustrating reaction conditions, products, and yields for these types of transformations cannot be provided. The exploration of the skeletal reactivity of this compound represents a potential area for future research in heterocyclic chemistry.
Computational and Theoretical Investigations of 5 Bromo 2 Chloro 3 Fluoropyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801), these studies have primarily utilized Density Functional Theory to elucidate its electronic characteristics and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on substituted pyridines often employ DFT to determine optimized geometries, vibrational frequencies, and electronic properties. For halogenated pyridines, DFT calculations, particularly using functionals like B3LYP, are instrumental in understanding how the electronegative halogen atoms influence the electron distribution within the pyridine (B92270) ring. The presence of bromine, chlorine, and fluorine atoms, along with an amine group, creates a complex electronic environment in this compound, which can be precisely modeled to understand its stability and chemical behavior.
Prediction of Reactivity via Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
For halogen-substituted compounds, FMO analysis has shown that halogen atoms can significantly lower the LUMO energy level, which in turn reduces the HOMO-LUMO gap and increases chemical reactivity. nih.gov In the case of this compound, the combined electron-withdrawing effects of the halogens and the electron-donating effect of the amine group would create a unique FMO profile, making it susceptible to specific types of chemical reactions. A smaller HOMO-LUMO gap generally implies a more reactive species.
Table 1: Frontier Molecular Orbital (FMO) Data Note: The following data is illustrative, based on general findings for similar halogenated pyridines, as specific values for this compound are not publicly available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.
For this compound, the MEP map would likely show a high electron density (red) around the nitrogen atom of the amine group and potentially the pyridine nitrogen, making these sites nucleophilic. Conversely, the regions around the hydrogen atoms of the amine group and the electron-deficient carbon atoms attached to the halogens would exhibit a positive potential (blue), marking them as electrophilic sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de
Charge Delocalization and Stability Predictions
Charge delocalization is a key factor in molecular stability. NBO analysis provides a quantitative measure of electron delocalization by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The second-order perturbation theory analysis within NBO calculations estimates the energetic importance of these delocalization interactions. For this compound, the delocalization of electron density from the amine group and the halogens into the pyridine ring system contributes significantly to its thermodynamic stability.
Table 2: NBO Analysis - Second-Order Perturbation Energy of Donor-Acceptor Interactions Note: This table presents hypothetical, yet representative, interactions and energies for this compound based on principles of NBO analysis.
| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amine) | π(C-C) (ring) | 15.2 |
| LP(1) N(ring) | σ(C-Cl) | 5.8 |
| LP(3) Br | π(C-C) (ring) | 8.5 |
| LP(3) Cl | σ(C-N) (ring) | 4.1 |
| LP(3) F | σ*(C-C) (ring) | 2.7 |
: A Review of Current Literature
Despite a comprehensive search of available scientific literature, no specific computational or theoretical studies focusing on the chemical compound this compound were identified.
The investigation sought to collate and present data on the following aspects of the molecule, as per the requested outline:
Applications of 5 Bromo 2 Chloro 3 Fluoropyridin 4 Amine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
Polysubstituted pyridines are foundational scaffolds in a vast array of biologically active compounds and functional materials. The strategic placement of reactive handles on the pyridine (B92270) ring is crucial for the synthesis of these complex targets. While specific literature detailing the reactions of 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801) is limited, its utility can be inferred from the well-established chemistry of related polyhalogenated pyridines. These compounds serve as key precursors for intricate molecular structures. nih.govresearchgate.net
Synthesis of Polysubstituted Pyridine Derivatives
The synthesis of polysubstituted pyridine derivatives often relies on the sequential modification of a pre-functionalized pyridine core. nih.gov The different halogens on this compound offer multiple, distinct reaction sites. For instance, the bromine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Chemists can utilize these differential reactivities to introduce a wide variety of substituents. For example, a Suzuki coupling could be performed at the bromine position to introduce an aryl or heteroaryl group. Subsequently, the chlorine atom could be targeted for nucleophilic aromatic substitution or other coupling reactions under different conditions. This stepwise approach allows for the controlled and predictable synthesis of highly decorated pyridine structures that would be difficult to access through other methods. A similar strategy has been demonstrated with the related compound 5-bromo-2-methylpyridin-3-amine (B1289001), which undergoes palladium-catalyzed Suzuki cross-coupling reactions to produce a variety of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com
Precursor for Fused Heterocycles and Annulated Systems
Beyond simple substitution, this compound is an ideal precursor for constructing fused heterocyclic systems. In these reactions, the substituents on the pyridine ring are manipulated to form a new, adjacent ring structure. The amine group at the 4-position, in concert with the halogens, provides the necessary functionality for annulation reactions.
For example, the amine could be acylated or alkylated, and then a subsequent intramolecular reaction involving one of the halogens could lead to the formation of a fused ring. This strategy is a common and powerful method for building bicyclic and polycyclic heteroaromatic systems, which are prevalent in pharmaceuticals and natural products. The ability to selectively react one halogen while leaving the others intact is key to designing efficient synthetic routes to these complex annulated products.
Utility in Scaffold Diversification
In fields like medicinal chemistry and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is essential for discovering new molecules with desired properties. This compound is an excellent starting point for such efforts due to its potential for scaffold diversification.
Introduction of Diverse Functionalities via Halogen Orthogonality
The concept of "halogen orthogonality" is central to the utility of polyhalogenated compounds. It refers to the ability to selectively react one type of halogen in the presence of others by carefully choosing the reaction conditions. The reactivity of halogens on an aromatic ring typically follows the order I > Br > Cl > F for many common reactions, such as metal-catalyzed cross-couplings and nucleophilic substitutions.
In this compound, the bromine, chlorine, and fluorine atoms provide three distinct levels of reactivity. ossila.com
The bromine atom is the most versatile for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
The chlorine atom can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles or participate in certain cross-coupling reactions, often requiring more forcing conditions than bromine.
The fluorine atom is generally the least reactive in cross-coupling but is most susceptible to SNAr, especially when activated by electron-withdrawing groups.
This orthogonality allows chemists to design a synthetic sequence where different functional groups can be introduced at specific positions in a controlled manner. For example, a research team could first perform a Sonogashira coupling at the C5-Br position, then a nucleophilic substitution at the C2-Cl position, and finally use the C3-F for a late-stage modification. This stepwise functionalization is a powerful tool for creating molecular diversity from a single starting material. The differential reactivity of bromine and fluorine is well-documented for 5-Bromo-2-fluoropyridine (B45044), where the fluorine is favored for nucleophilic substitution and the bromine for palladium-catalyzed couplings. ossila.com
Modular Synthesis of Pyridine Libraries
The orthogonal reactivity of this compound makes it an ideal substrate for the modular synthesis of pyridine libraries. By setting up parallel reactions where the core scaffold is reacted with a diverse set of building blocks targeting each of the halogen positions, a large library of related compounds can be generated efficiently.
For example, a three-step sequence could be envisioned:
Step 1 (C5-Br): React the starting material with 20 different boronic acids via a Suzuki coupling.
Step 2 (C2-Cl): Take the 20 products from Step 1 and react each with 20 different amines via a Buchwald-Hartwig amination.
Step 3 (C4-NH2): Further modify the amine group on each of the 400 resulting compounds with 20 different acyl chlorides.
This combinatorial approach would theoretically yield 8,000 unique compounds, demonstrating the power of this single building block for rapidly exploring chemical space.
Development of Advanced Materials
Substituted pyridines are not only important in life sciences but also play a crucial role in the development of advanced materials, particularly in the field of organic electronics. The electron-deficient nature of the pyridine ring makes it a useful component in materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While direct applications of this compound in materials science are not yet widely reported, its derivatives are expected to be valuable. The ability to introduce various aryl and heteroaryl groups through cross-coupling reactions allows for the fine-tuning of the electronic properties (e.g., HOMO/LUMO levels) of the resulting molecules. The fluorine atoms can also enhance properties like thermal stability and electron mobility. For instance, the related building block 5-bromo-2-fluoropyridine has been used to synthesize host materials for OLED applications. ossila.com The introduction of an amino group and additional halogens in this compound provides further opportunities for tuning material properties and for polymerization or surface attachment.
Precursors for Organic Electronic Materials (e.g., OLEDs)
Substituted pyridines are known to be utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). These materials often require specific electronic properties which can be fine-tuned by the introduction of electron-withdrawing or electron-donating groups on an aromatic core. While there is no direct public evidence linking this compound to OLEDs, its polysubstituted aromatic nature makes it a candidate for investigation in this area.
Use in Specialty Chemicals and Functional Polymers
The development of specialty chemicals and functional polymers often relies on the use of unique and highly functionalized monomers. Halogenated aromatic compounds can serve as precursors to polymers with tailored thermal, electronic, or optical properties. The reactivity of the carbon-halogen bonds in compounds like this compound could potentially be exploited in polymerization reactions to create novel materials.
Importance in Agrochemical Research (as a Chemical Intermediate)
The field of agrochemical research heavily depends on the synthesis of novel molecules with desired biological activity. Pyridine derivatives are a common scaffold in many successful pesticides and herbicides. The specific combination of halogens in this compound could influence its biological efficacy and selectivity, making it a compound of interest for the synthesis of new crop protection agents. The amine group also provides a reactive handle for further molecular elaboration.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for synthesizing substituted pyridines exist, future research should prioritize the development of more efficient, economical, and environmentally benign routes to 5-Bromo-2-chloro-3-fluoropyridin-4-amine (B6161801) and its analogs. Current multi-step syntheses often involve hazardous reagents and generate considerable waste.
Future research could focus on:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a streamlined approach to the pyridine (B92270) core, potentially assembling the molecule from simpler, readily available starting materials in a single, atom-economical step. researchgate.netrsc.org The development of novel MCRs has been shown to produce polysubstituted pyridines with excellent yields and shorter reaction times. acs.orgnih.gov
Flow Chemistry: Transitioning key synthetic steps to continuous flow processes could enhance safety, improve reproducibility, and allow for scalable production. This is particularly relevant for handling potentially energetic intermediates or exothermic reactions.
Green Chemistry Approaches: The application of green chemistry principles, such as using greener solvents, microwave-assisted synthesis, or developing catalyst-free reaction conditions, would reduce the environmental impact of its synthesis. acs.orgnih.govresearchgate.net For example, microwave irradiation has been successfully used to accelerate the synthesis of novel pyridine derivatives, offering advantages like pure products and low-cost processing. acs.orgnih.gov
| Synthetic Strategy | Potential Advantages for this compound |
| Multicomponent Reactions | Increased efficiency, atom economy, reduced waste, rapid access to analogs. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. |
| Green Chemistry | Reduced environmental footprint, use of safer reagents, energy efficiency. |
Advanced Catalyst Development for Selective Functionalization
The three different halogen atoms (F, Cl, Br) on the pyridine ring present a unique platform for selective functionalization. Each halogen has distinct reactivity in cross-coupling reactions, but achieving high selectivity remains a challenge. Future work should be directed towards creating sophisticated catalytic systems that can discriminate between these sites.
Key research areas include:
Ligand-Controlled Catalysis: Designing specialized ligands for transition metals like palladium or nickel could enable catalysts to selectively activate one C-halogen bond over the others. semanticscholar.org Recent advancements have shown that ligands can direct the C-H functionalization of pyridines to specific positions, a principle that could be adapted for C-halogen bond selectivity. nih.govnih.gov
Photocatalysis: Visible-light photocatalysis offers mild reaction conditions for C-H functionalization and could be explored for selectively activating the C6-H bond or for novel transformations involving the existing substituents. nih.govresearchgate.net
Nanocatalysts: The use of nanocatalysts could offer improved activity, selectivity, and recyclability compared to homogeneous catalysts in the synthesis and functionalization of polysubstituted pyridines. rsc.org
Deeper Mechanistic Understanding of Complex Transformations
To unlock the full synthetic potential of this compound, a fundamental understanding of its reactivity is essential. The interplay of electronic effects from the fluorine, chlorine, bromine, and amine groups creates a complex reactivity profile that warrants detailed investigation.
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Combine experimental methods (e.g., kinetic analysis, isotopic labeling, intermediate trapping) with computational modeling to map out the precise mechanisms of key transformations, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. researchgate.netacs.org
Quantify Substituent Effects: Systematically study how each substituent influences the reactivity of the others and the pyridine ring as a whole. Understanding these electronic and steric effects is crucial for predicting reaction outcomes and designing selective transformations. researchgate.net
Investigate Transient Intermediates: Utilize advanced spectroscopic techniques to identify and characterize short-lived intermediates, providing critical insights into the reaction pathways.
Computational Design of New Derivatives with Predicted Reactivity Profiles
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery of new molecules with desired properties. Applying these methods to this compound can guide synthetic efforts and prioritize the most promising derivatives.
Prospective computational research includes:
Predictive Reactivity Modeling: Employing Density Functional Theory (DFT) and other quantum-chemical methods to calculate the activation barriers for various reactions at each potential site on the molecule. mdpi.comacs.org This can predict the most likely site of reaction under different conditions, guiding the development of selective functionalization strategies.
Virtual Screening for Bioactivity: Designing virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to biological targets of interest, such as protein kinases. nih.govresearchgate.net This approach can identify promising candidates for development as new therapeutic agents.
In Silico Property Prediction: Calculating key physicochemical properties (e.g., solubility, electronic properties, thermal stability) for hypothetical derivatives to assess their potential for applications in materials science. acs.org
| Computational Approach | Application to this compound |
| Quantum-Chemical Calculations | Predict regioselectivity of reactions, understand electronic structure. mdpi.com |
| Molecular Docking | Identify potential biological targets and design new bioactive derivatives. nih.govresearchgate.net |
| Property Prediction | Forecast suitability for materials science applications (e.g., polymers, electronics). acs.org |
Expanding the Scope of Applications in Chemical Synthesis and Materials Science
The dense functionalization of this compound makes it a versatile building block for constructing more complex molecular architectures. Future research should focus on demonstrating its utility in diverse fields.
Potential areas for expansion include:
Complex Molecule Synthesis: Utilizing the molecule as a scaffold, where each halogen can be sequentially and selectively replaced through different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build intricate, three-dimensional molecules.
Functional Materials: Incorporating this pyridyl unit into polymers or network materials. mdpi.com The high halogen content could impart properties such as flame retardancy, while the pyridine nitrogen offers a site for coordination or quaternization, potentially leading to new conductive materials or catalysts. The synthesis of fluorinated network materials from perfluoropyridine highlights the potential for creating high-performance materials for industries like aerospace. mdpi.com
Agrochemicals and Pharmaceuticals: Using the compound as a starting point for generating libraries of new derivatives for screening in agrochemical and pharmaceutical discovery programs. The pyridine scaffold is a privileged structure in many bioactive molecules. nih.govresearchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-3-fluoropyridin-4-amine, and how do reaction conditions influence yield?
The synthesis of halogenated pyridinamines often involves sequential halogenation and reduction steps. For example, a related compound, 5-Bromo-2-chloropyrimidin-4-amine, was synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in HCl at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Key factors include:
- Temperature control : Low temperatures (e.g., 273 K) minimize side reactions during reduction.
- Purification : Recrystallization from acetonitrile enhances purity by exploiting solubility differences.
- Halogenation sequence : The order of introducing bromo, chloro, and fluoro groups must be optimized to avoid steric hindrance or over-reactivity.
Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?
X-ray crystallography is critical for confirming planar geometry and intermolecular interactions. For the analog 5-Bromo-2-chloropyrimidin-4-amine:
- The pyrimidine ring showed planarity (r.m.s. deviation: 0.087 Å), with Br, Cl, and NH₂ groups coplanar.
- Hydrogen bonding (N–H···N) formed 2D networks, influencing crystal packing .
- Complementary techniques :
- ¹H/¹³C NMR to verify substituent positions.
- Mass spectrometry for molecular weight confirmation.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction mechanisms and transition states. The ICReDD framework integrates:
- Reaction path searches : Identifies energetically favorable pathways for halogen substitution or amine functionalization.
- Data-driven optimization : Combines computational predictions with high-throughput experimentation to narrow down conditions (e.g., solvent, catalyst) .
- Example: Modeling the activation energy for fluorination steps could reduce trial-and-error synthesis.
Q. What strategies resolve contradictions in reactivity data for halogenated pyridinamines?
Discrepancies in reactivity may arise from:
- Steric vs. electronic effects : Fluorine’s electronegativity may dominate over bromine’s steric bulk in directing substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may compete with elimination pathways.
- Case study : In 5-Bromo-2-chloropyrimidin-4-amine, recrystallization solvent (acetonitrile) influenced crystal packing via H-bonding, which could analogously affect solubility/reactivity in related compounds .
Q. How can this compound serve as a building block for drug discovery or materials science?
- Pharmaceutical intermediates : The NH₂ group enables coupling with carboxylic acids or sulfonamides to create kinase inhibitors or antiviral agents (e.g., analogs in used in kinase inhibitor synthesis) .
- Coordination chemistry : Halogens and amines can act as ligands for transition metals, relevant to catalysis or metal-organic frameworks (MOFs).
Methodological Considerations
Q. What purification techniques are most effective for halogenated pyridinamines?
- Recrystallization : Acetonitrile or ethanol/water mixtures are ideal for removing unreacted precursors .
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.
- Sublimation : For thermally stable derivatives, sublimation under reduced pressure ensures high purity.
Q. How do substituent positions influence the compound’s stability and reactivity?
- Ortho/para effects : Chloro and fluoro groups at positions 2 and 3 create electronic asymmetry, directing electrophilic attacks to specific ring positions.
- Steric hindrance : Bulky bromine at position 5 may slow down nucleophilic substitution but stabilize intermediates via resonance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
